potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. Common synthetic routes include nucleophilic substitution, condensation reactions, and cyclization processes. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency. Purification techniques, such as crystallization, distillation, and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
CID 638186: 1,2-dichloroethene (E form)
CID 643833: 1,2-dichloroethene (Z form)
CID 10900: 1,2-dichloroethene
Uniqueness
potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate stands out due to its unique chemical structure and reactivity compared to similar compounds
Properties
IUPAC Name |
potassium;5-oxo-2H-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMIJHCSAQXGM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)ON1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)ON1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HKN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.